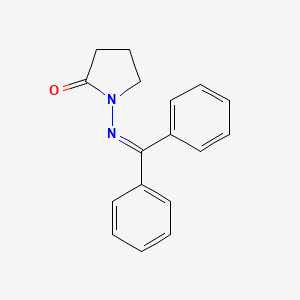

1-((Diphenylmethylene)amino)pyrrolidin-2-one

Description

1-((Diphenylmethylene)amino)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound characterized by a pyrrolidin-2-one core substituted with a diphenylmethyleneamino group. Its molecular formula is C₁₆H₁₄NO₃, with a molecular weight of 268.29 g/mol . The compound is typically synthesized via copper-catalyzed intramolecular amidation or through sodium hydride-mediated deprotonation in tetrahydrofuran (THF) . It is commercially available as a solid or powder (≥95% purity) and is stored at -20°C for stability . This compound is primarily utilized in organic synthesis and medicinal chemistry research, particularly as an intermediate for spatiotemporal drug release systems and TGF-beta inhibitors .

Propriétés

IUPAC Name |

1-(benzhydrylideneamino)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-16-12-7-13-19(16)18-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTKYPVWTIJNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515291 | |

| Record name | 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79289-48-8 | |

| Record name | 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Base-Mediated Condensation in Tetrahydrofuran (THF)

-

- Sodium hydride (NaH, 60% dispersion in mineral oil) is used as a strong base to deprotonate the hydroxylamide precursor.

- The reaction is carried out in dry THF at 0 °C initially.

- The hydroxylamide (1 mmol) is added as a 0.2 M solution in THF.

- After stirring for 1 hour at 0 °C, 1-Chloro-2,4-dinitrobenzene (1.1 mmol) is added.

- The mixture is then allowed to warm to room temperature and stirred overnight.

-

- The reaction is quenched with water.

- Extraction is performed with ethyl acetate (AcOEt).

- Organic layers are combined, dried over sodium sulfate (Na2SO4), and concentrated under reduced pressure.

- Purification is achieved either by precipitation with ethanol or flash column chromatography on silica gel.

-

- The product this compound is obtained in good yield (typically around 70-75%).

- Characterization includes ^1H NMR, ^13C NMR, and HRMS confirming the structure and purity.

This method is adapted from a detailed experimental procedure reported in a doctoral thesis from the University of Milan, which provides a robust and reproducible protocol for this compound’s synthesis.

Alternative Imine Formation via Reflux in Toluene

-

- Diphenylmethanimine (diphenylmethylene amine) is reacted with pyrrolidin-2-one derivatives or related amino esters.

- The reaction is performed in toluene under reflux with a Dean-Stark apparatus to continuously remove water formed during imine formation.

- Typical reaction time is 5 hours to ensure complete condensation.

-

- After cooling, toluene is removed under vacuum.

- The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures.

This approach is common for preparing ketoimine esters and related imines and can be adapted for this compound synthesis.

Reaction Scheme Summary

Analytical and Purification Techniques

- Chromatography: Flash column chromatography on silica gel is the preferred purification method, often using gradients of hexane/ethyl acetate or petroleum ether/ethyl acetate.

- Precipitation: In some cases, precipitation from ethanol is used to isolate the product as a solid.

- Spectroscopic Characterization: ^1H NMR and ^13C NMR spectra confirm the imine formation and the integrity of the pyrrolidinone ring. High-resolution mass spectrometry (HRMS) confirms molecular weight.

Research Findings and Notes

- The use of sodium hydride as a base is critical for efficient deprotonation and subsequent nucleophilic attack.

- The reaction temperature control (starting at 0 °C) helps minimize side reactions.

- The removal of water during imine formation (Dean-Stark apparatus) is essential to drive the equilibrium toward product formation.

- The choice of solvent (THF or toluene) depends on the specific substrates and desired reaction kinetics.

- Purification by flash chromatography ensures high purity, which is necessary for further synthetic applications or biological testing.

Analyse Des Réactions Chimiques

Types of Reactions

1-((Diphenylmethylene)amino)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.

Substitution: Various nucleophiles such as halides, amines, or thiols; in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

1-((Diphenylmethylene)amino)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-((Diphenylmethylene)amino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects on Physical State : Bulky substituents like diphenylmethylene or 4-methoxyphenyl favor crystalline solids with higher melting points (e.g., 3i: 158–161°C), while smaller groups like p-tolyl result in oils (3j) .

- Synthetic Yields : Copper-catalyzed methods (e.g., for 3i and 3j) achieve high yields (76–92%), whereas sodium hydride-mediated routes for the target compound lack reported yields .

Spectroscopic and Analytical Comparisons

Nuclear Magnetic Resonance (NMR) Data:

- 1-((Diphenylmethylene)amino)pyrrolidin-2-one: ¹H NMR signals for the pyrrolidinone ring protons appear at δ 3.0–4.0 ppm, while aromatic protons from diphenylmethylene resonate at δ 6.8–7.5 ppm .

- 1-(4-Fluorophenyl)-5-(diphenylmethylene)pyrrolidin-2-one (3l) : Distinct ¹⁹F NMR signals at δ -115 ppm confirm fluorophenyl substitution .

- 1-(4-Chlorophenyl)pyrrolidin-2-one [27]: ¹H NMR data matches literature values, with pyrrolidinone protons at δ 2.5–3.5 ppm and aromatic protons at δ 7.2–7.4 ppm .

Mass Spectrometry:

Reactivity and Application Comparisons

- Medicinal Chemistry: The target compound is a precursor for TGF-beta inhibitors, leveraging its diphenylmethylene group for steric stabilization . 1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7) is explored for its dual amine/ketone functionality in drug intermediates .

- Synthetic Versatility :

- Compounds like 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one (CAS 720692-53-5) demonstrate adaptability in heterocyclic coupling reactions due to their electron-deficient pyrazine rings .

- Methylation of 1-(4-chlorophenyl)pyrrolidin-2-one to 1-(4-chlorophenyl)-5-methylpyrrolidin-2-one achieves higher yields in one-pot reactions (vs. stoichiometric methods) .

Activité Biologique

1-((Diphenylmethylene)amino)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one ring substituted with a diphenylmethylene amino group. This structure is significant as it influences the compound's interaction with biological targets.

This compound is hypothesized to act as an inhibitor of protein kinases, similar to related compounds. Protein kinases are crucial in regulating various cellular processes, including cell growth and division. By inhibiting these kinases, the compound could potentially disrupt abnormal cellular signaling pathways associated with cancer and other diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of protein kinase pathways. This suggests a mechanism where the compound could selectively target cancerous cells while sparing normal cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This study highlights the compound's potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The EC50 values were determined to be around 25 µM, indicating potent anticancer activity. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways involving caspase activation .

Q & A

Q. What are the common synthetic strategies for preparing 1-((Diphenylmethylene)amino)pyrrolidin-2-one and its derivatives?

Methodological Answer: While direct synthetic data for this compound is limited, analogous pyrrolidin-2-one derivatives are synthesized via:

- Transition metal-catalyzed intramolecular amidation : Copper catalysts (e.g., CuI) enable C–H activation to form γ-lactams. For example, 1-(4-chlorophenyl)-5-(diphenylmethylene)pyrrolidin-2-one was synthesized in 76% yield using this method .

- Iodine-catalyzed multicomponent domino reactions : Elemental iodine efficiently catalyzes the formation of pyrrolidin-2-one derivatives via one-pot reactions involving γ-butyrolactam, aldehydes, and thiophenols .

Q. Key Considerations :

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Key signals include the diphenylmethylene group (δ ~6.7–7.3 ppm for aromatic protons) and the pyrrolidin-2-one carbonyl (δ ~170–175 ppm in <sup>13</sup>C). For example, the analogous compound 3m showed distinct aromatic and aliphatic proton splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) to validate the molecular formula.

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1650–1750 cm<sup>-1</sup>) and NH/CH vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in transition metal-catalyzed syntheses?

Methodological Answer:

- Catalyst Screening : Test alternative ligands (e.g., phosphine or nitrogen-based) to enhance Cu-catalyzed efficiency .

- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (150°C) to accelerate reaction kinetics, as demonstrated in pyrrolidinone syntheses .

- Additives : Introduce bases (e.g., K2CO3) to deprotonate intermediates and stabilize reactive species .

Q. What analytical approaches resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography to cross-verify structural assignments. For example, recrystallization of 3m provided unambiguous structural confirmation via X-ray .

- Dynamic NMR Studies : Investigate conformational flexibility or rotameric equilibria that may cause signal splitting .

- Isolation of Byproducts : Use column chromatography to separate impurities and analyze them individually .

Q. How can computational chemistry aid in studying this compound’s pharmacological interactions?

Methodological Answer:

- Molecular Docking : Simulate binding affinities with biological targets (e.g., monoamine receptors) to predict neuropharmacological activity, as seen in organoselenium pyrrolidinone derivatives .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in synthetic pathways .

Application-Oriented Questions

Q. What biological activities are reported for structurally related pyrrolidin-2-one derivatives?

Methodological Answer:

Q. Recommended Assays :

- In vitro cytotoxicity screens (e.g., MTT assay).

- Receptor binding studies using radioligand displacement assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.